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Compound of Interest

Compound Name: Ananonin A

Cat. No.: B12361924

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure

Annonacin A is a prominent member of the Annonaceous acetogenins, a class of polyketides
derived from long-chain fatty acids.[1] Its core structure is a 35-carbon aliphatic chain featuring
a mono-tetrahydrofuran (THF) ring and terminating in an a,3-unsaturated y-lactone ring.[1]

Key Structural Features:

Molecular Formula: C3sHeaO7[2]

e |IUPAC Name: (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-
hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one[2]

e Mono-tetrahydrofuran (THF) Ring: A single THF ring is a characteristic feature of Annonacin
A1]

e q,B-unsaturated y-lactone: This functional group is crucial for the biological activity of many
acetogenins.

» Multiple Hydroxyl Groups: The presence of several hydroxyl groups along the carbon chain
contributes to the molecule's polarity and its stereochemical complexity.
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Stereoisomers of Annonacin A

The biological activity and physical properties of Annonacin A are intrinsically linked to its
complex stereochemistry.

o Stereocenters: Annonacin A possesses 8 stereocenters. These are located at carbons 4, 5,
15, 16, 19, 20, 23, and 36 of the carbon backbone.

e Theoretical Number of Stereoisomers: With 8 stereocenters, the theoretical maximum
number of stereoisomers for Annonacin A is 28, which equates to 256 possible
stereoisomers.

e Naturally Occurring Isomer: The stereochemistry of the naturally occurring Annonacin A has
been elucidated through total synthesis and extensive spectroscopic analysis. The relative
configuration of the central THF ring is described as threo-trans-threo. The synthesis of other
stereoisomers has been a subject of considerable research to understand the structure-
activity relationship.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for
Annonacin A.

Table 1: Physicochemical Properties of Annonacin A

Property Value Reference(s)
Molecular Weight 596.89 g/mol

Melting Point Not consistently reported

Optical Rotation [a]D +23.8° (c 0.4, CH2ClI2)

Table 2: Spectroscopic Data for Annonacin A
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Spectroscopic Technique

Key Observations and
Data

Reference(s)

1H NMR (400 MHz, CDClIs)

See detailed assignments in
Table 3 below.

13C NMR (100 MHz, CDCls)

See detailed assignments in
Table 3 below.

Infrared (IR) Spectroscopy

3416.74 cm~1 (O-H stretching),
2922.2 cm~1 (C-H stretching of
CH2), 2852.19 cm~1 (C-H
stretching in THF ring),
1744.09 cm~1 (C=0 stretching

of y-lactone)

Mass Spectrometry (MS)

High-resolution mass
spectrometry (HRMS) confirms
the molecular formula.
Common adducts observed
are [M+H]* and [M+Na]*.

Table 3: 1H and 3C NMR Spectroscopic Data for Annonacin A in CDCls
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'H NMR (6, ppm,

Position 3C NMR (0, ppm) Lo .
multiplicity, J in Hz)

1 174.4

2 131.1 7.18 (q, J=1.5)

3 148.9

4 77.9 5.05 (g, J=6.9)

5 34.1 2.50 (m)

6 29.3 1.45 (m)

7 25.6 1.25 (br s)

8 375 1.25 (br s)

9 25.6 1.25 (br s)

10 71.8 3.80 (m)

11-14 29.7 1.25 (br s)

15 74.1 3.40 (m)

16 82.8 3.80 (m)

17 335 1.90 (m)

18 28.5 1.90 (m)

19 82.8 3.80 (m)

20 74.1 3.40 (m)

21-33 29.7 1.25 (br s)

34 22.7 1.25 (br s)

35 14.1 0.88 (t, J=6.6)

4 19.2 1.42 (d, J=6.9)

Experimental Protocols
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Isolation and Purification of Annonacin A from Annona
muricata Seeds

The following is a representative protocol for the isolation and purification of Annonacin A,
based on established methodologies.

1. Sample Preparation and Defatting: a. Grind dried Annona muricata seeds to a fine powder.
b. Defat the seed powder by Soxhlet extraction with n-hexane for 24 hours to remove lipids. c.
Air-dry the defatted seed powder.

2. Extraction of Acetogenins: a. Macerate the defatted seed powder with methanol at room
temperature for 48 hours with occasional stirring. b. Filter the mixture and collect the methanol
extract. c. Repeat the maceration process twice with fresh methanol. d. Combine the methanol
extracts and concentrate under reduced pressure to obtain a crude extract.

3. Solvent Partitioning: a. Suspend the crude methanol extract in a mixture of methanol and
water (e.g., 9:1 v/v). b. Perform liquid-liquid partitioning against n-hexane to remove any
remaining non-polar impurities. Discard the hexane layer. c. Subsequently, partition the
agueous methanol layer with ethyl acetate. d. Collect the ethyl acetate layer, which will contain
the acetogenins. e. Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate
under reduced pressure to yield an acetogenin-rich fraction.

4. Chromatographic Purification: a. Subject the acetogenin-rich fraction to column
chromatography on silica gel. b. Elute the column with a gradient solvent system, typically
starting with n-hexane and gradually increasing the polarity with ethyl acetate. c. Monitor the
collected fractions by thin-layer chromatography (TLC), visualizing with a suitable staining
agent (e.g., Kedde's reagent or phosphomolybdic acid). d. Combine fractions containing
Annonacin A. e. For final purification to obtain high-purity Annonacin A, employ preparative
high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile
phase (e.g., a mixture of methanol and water).

Overview of a Convergent Total Synthesis Strategy for
Annonacin A

The total synthesis of Annonacin A is a complex endeavor that showcases advanced strategies
in stereocontrolled synthesis. A convergent approach is often favored, involving the synthesis
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of key fragments that are later coupled.

1. Retrosynthetic Analysis: a. Disconnect the Annonacin A molecule into three main fragments:
the C1-C14 butenolide-containing fragment, the C15-C24 central THF-containing fragment, and
the C25-C35 terminal alkyl chain.

2. Synthesis of the C15-C24 THF Fragment: a. This is often the most challenging part of the
synthesis due to the multiple stereocenters. b. A common starting material is a chiral pool
molecule like D-glucose or an amino acid. c. Key stereoselective reactions such as Sharpless
asymmetric epoxidation or dihydroxylation are employed to establish the correct
stereochemistry. d. The THF ring is typically formed via an intramolecular cyclization reaction.

3. Synthesis of the C1-C14 Butenolide Fragment: a. The a,3-unsaturated y-lactone can be
constructed using various methods, including the addition of a suitable nucleophile to a
protected glyceraldehyde derivative. b. The stereocenter at C4 is established using a chiral
auxiliary or a stereoselective reaction.

4. Synthesis of the C25-C35 Alkyl Fragment: a. This fragment is typically synthesized from
commercially available starting materials using standard chain-elongation techniques like Wittig
reactions or Grignard additions.

5. Fragment Coupling and Final Steps: a. The three fragments are coupled using reactions
such as Wittig olefination, Sonogashira coupling, or Julia olefination. b. After coupling, any
protecting groups are removed, and final functional group manipulations are performed to yield
the target molecule, Annonacin A.

Visualizations
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Caption: Annonacin A: Core Structure and Stereoisomer Complexity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological
Evaluation of Novel Analogues - PMC [pmc.ncbi.nim.nih.gov]

o 2. irlibrary.louisville.edu [ir.library.louisville.edu]

 To cite this document: BenchChem. [Annonacin A: An In-depth Technical Guide to its
Chemical Structure and Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361924#annonacin-a-chemical-structure-and-
stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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